4-methyl-2H-isoquinolin-1-one

Description

Historical Perspective and Significance of the Isoquinolinone Scaffold in Chemical Research

The isoquinoline (B145761) structural framework is a cornerstone in the field of medicinal chemistry, largely due to its prevalence in a vast number of natural products and its role as a privileged scaffold in drug development. rsc.orgnih.gov The history of isoquinolines is deeply connected to the study of alkaloids, a class of naturally occurring chemical compounds. The use of plants containing isoquinoline alkaloids for medicinal purposes dates back centuries in traditional medicine. amerigoscientific.comrsc.org The scientific journey began in earnest in the 19th century with the isolation of alkaloids such as morphine and berberine, which spurred extensive investigation into the synthesis and biological properties of isoquinoline derivatives. rsc.org

The isoquinolinone core, which is an isoquinoline derivative bearing a ketone group, is of particular importance. This scaffold is found in numerous biologically active compounds, both natural and synthetic. rsc.orgresearchgate.net Molecules containing the isoquinolinone framework have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govontosight.aiontosight.ai The inherent structural diversity and therapeutic potential of these molecules make them a significant, albeit challenging, target for synthetic organic chemists. rsc.orgnih.gov Consequently, considerable research is focused on creating efficient and innovative synthetic routes to construct and functionalize the isoquinolinone ring system, aiming to unlock new therapeutic agents. researchgate.netacs.org The ability to modify the scaffold at multiple positions allows for the precise tuning of its biological and pharmacological profiles, rendering it a highly versatile template in drug discovery. rsc.orgresearchgate.net

Structural Context and Nomenclature of 4-Methyl-2H-isoquinolin-1-one

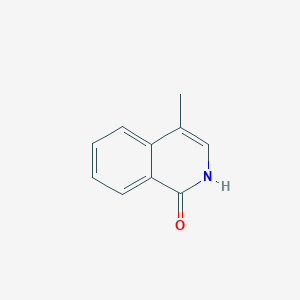

This compound is a heterocyclic compound built upon a fused bicyclic system where a benzene (B151609) ring is fused to a pyridinone ring. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 4-methylisoquinolin-1(2H)-one. In this nomenclature, "(2H)" signifies that the nitrogen atom at position 2 is bonded to a hydrogen, creating a lactam (a cyclic amide) moiety. The "-1-one" suffix indicates the presence of a carbonyl group at the first position of the isoquinoline ring structure. The molecule is further distinguished by a methyl group substituent at the fourth carbon position.

The core isoquinolinone structure is an isomer of quinolone. The lactam functional group, in conjunction with the methyl substituent, dictates the compound's chemical reactivity, physical properties, and spatial conformation.

Chemical and Physical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound chemsrc.com |

| CAS Number | 77077-83-9 chemsrc.com |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Appearance | Solid chemicalbook.com |

Research Landscape and Academic Relevance of the Compound

In the scientific community, this compound is primarily recognized as a valuable intermediate in organic synthesis. chemicalbook.com Its structure provides a foundational building block for the elaboration of more complex substituted isoquinoline and isoquinolinone derivatives.

A significant area of research where this compound finds application is in the discovery of kinase inhibitors. For example, it serves as a precursor in the synthesis of 1-chloro-4-methylisoquinoline. chemicalbook.com This chlorinated derivative is, in turn, used to create a variety of substituted isoquinolines that have been studied for their potential to inhibit enzymes like Rho-kinase (ROCK). google.com Inhibition of Rho-kinase is a therapeutic strategy for various diseases, and a patent has cited the use of this compound in the preparation of such inhibitors. google.com

The academic relevance of this compound is thus intrinsically linked to the broader importance of the isoquinolinone scaffold in medicinal chemistry. nih.govresearchgate.net Its utility as a precursor enables researchers to systematically investigate the structure-activity relationships of novel isoquinoline-based compounds. hilarispublisher.com While direct biological profiling of this compound is not extensively documented, its role as a key synthetic intermediate solidifies its importance in the ongoing search for new pharmaceuticals derived from the isoquinoline framework.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-6-11-10(12)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMDNWRHSMJECC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507148 | |

| Record name | 4-Methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77077-83-9 | |

| Record name | 4-Methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 2h Isoquinolin 1 One and Its Derivatives

Classical Approaches in Isoquinolinone Synthesis

Traditional methods for synthesizing the isoquinoline (B145761) ring, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been foundational. researchgate.netacs.org These approaches typically involve electrophilic aromatic substitution and are often limited to electron-rich starting materials. researchgate.net Over time, numerous modifications and multi-step sequences have been developed to broaden the scope and applicability of these classical methods.

Modifications of Established Protocols

Established protocols for isoquinolinone synthesis have been refined to overcome limitations and improve efficiency. For instance, the Pomeranz-Fritsch reaction, which involves the acid-mediated cyclization of benzalaminoacetals, has undergone extensive modifications since its discovery. acs.org One significant challenge in classical methods is the need for highly specialized starting materials. researchgate.net To address this, researchers have focused on developing new synthetic routes and modifying traditional procedures that utilize more readily available precursors. researchgate.net An example of a classical approach involves the treatment of 4-methyl-2H-isoquinolin-1-one with phosphorus oxychloride (POCl₃) to yield 1-chloro-4-methylisoquinoline, demonstrating a common transformation of the isoquinolinone core. chemicalbook.com

Multi-Step Organic Syntheses from Precursors

The synthesis of complex isoquinolones often necessitates multi-step pathways starting from simple precursors. These synthetic routes are designed to build the required molecular complexity in a controlled manner. For example, the synthesis of 6-substituted-1-(2H)-isoquinolinones can be achieved through a sequence involving the reaction of a protected 4-halobenzonitrile derivative. google.com This multi-step process highlights the strategic planning required in classical organic synthesis, where each step sets the stage for the subsequent transformation. youtube.com The preparation of isoquinolin-1(2H)-ones can also serve as a key step in a longer synthetic sequence, providing a versatile intermediate that can be further functionalized. acs.org For instance, a practical route to C1- and C4-substituted isoquinolines involves the initial preparation and subsequent activation of the isoquinolin-1(2H)-one scaffold. acs.org

Contemporary Synthetic Strategies

Modern approaches to the synthesis of this compound and its derivatives increasingly rely on transition-metal-catalyzed reactions. These methods offer significant advantages in terms of efficiency, regioselectivity, and functional group tolerance. bohrium.comresearchgate.net

Transition Metal-Catalyzed Transformations

A variety of transition metals, including rhodium, palladium, copper, nickel, and cobalt, have been employed to catalyze the formation of the isoquinolinone ring system. bohrium.comresearchgate.netmdpi.com These catalytic cycles often involve the activation of C-H or C-X (where X is a halogen) bonds, followed by annulation with an appropriate coupling partner. mdpi.com

Rhodium catalysis has emerged as a powerful tool for the synthesis of isoquinolinones through C-H activation and annulation. rsc.orgacs.org These reactions typically involve the use of a directing group to guide the regioselective C-H activation of a benzamide (B126) derivative, followed by a [4+2] annulation with an alkyne or an alkyne equivalent. rsc.orgnih.gov For instance, the reaction of N-hydroxybenzamides with propargylic acetates, catalyzed by a rhodium(III) complex, provides a direct route to NH-free isoquinolinones. nih.gov This process is characterized by the sequential C-H activation, alkyne insertion, intramolecular annulation, and N-O bond cleavage, resulting in the formation of two new C-C/C-N bonds and the heterocyclic ring in a single operation. nih.gov

A notable feature of some rhodium-catalyzed methods is their ability to proceed under mild conditions, such as at ambient temperature, and in environmentally benign solvents like ethanol (B145695). rsc.org Furthermore, the use of inexpensive and readily available coupling partners, such as vinyl acetate (B1210297) as an acetylene (B1199291) equivalent, enhances the practicality of these methods for synthesizing 3,4-unsubstituted isoquinolin-1(2H)-ones. whiterose.ac.ukorganic-chemistry.org

Table 1: Examples of Rhodium-Catalyzed Synthesis of Isoquinolinone Derivatives

| Starting Materials | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| N-Hydroxybenzamides and Propargylic Acetates | Rh(III) catalyst | NH-Free Isoquinolinones | Moderate to excellent | nih.gov |

| Benzamides and Vinyl Acetate | Rhodium catalyst | 3,4-Unsubstituted Isoquinolin-1(2H)-ones | Not specified | whiterose.ac.uk |

| Iminopyridinium Ylides and Alkynes | Rhodium catalyst | Isoquinolone Skeleton | Not specified | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all reported reactions.

Palladium and copper catalysts are also extensively used in the synthesis of isoquinolinone derivatives, often through tandem or cascade reactions. nih.govorganic-chemistry.orgnih.gov These reactions allow for the construction of complex molecular architectures from simple starting materials in a single pot.

Palladium-catalyzed reactions frequently involve a cascade cyclocarbopalladation of alkynyliodobenzamides. nih.gov For example, the reaction of N-(4-(4-acetylphenyl)-2-methylbut-3-yn-2-yl)-N-benzyl-2-iodobenzamide with phenylboronic acid in the presence of a palladium catalyst and a base like K₃PO₄ affords a tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-one. nih.gov The optimization of these reactions often involves screening different palladium sources, ligands, bases, and solvents to achieve high yields. nih.gov Another palladium-catalyzed approach involves a domino Heck/borylation reaction of N-allylcarboxamides with bis(pinacolato)diboron (B136004) to synthesize dihydroisoquinolinone-4-methylboronic esters, which are versatile synthetic intermediates. nih.govresearchgate.net

Copper-catalyzed reactions provide a complementary approach to isoquinolinone synthesis. mdpi.com Copper(I) iodide has been used to catalyze the synthesis of 3,4-disubstituted isoquinolones from ortho-halobenzamides and alkynes. mdpi.com More complex structures, such as indeno[1,2-c]isoquinolinones, can be assembled through a multi-component reaction (MCR) followed by a copper-catalyzed annulation sequence. nih.govacs.org For instance, an Ugi four-component reaction (4CR) adduct can undergo a copper-catalyzed tandem reaction to yield highly substituted isoquinolone-4-carboxylic acids. rug.nlacs.org These methods are valued for their operational simplicity and the ability to generate molecular diversity. nih.govrug.nl

Table 2: Examples of Palladium- and Copper-Catalyzed Synthesis of Isoquinolinone Derivatives

| Catalyst | Reaction Type | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Palladium | Cascade Cyclocarbopalladation/Suzuki Coupling | Alkynyliodobenzamides and Arylboronic Acids | 4-Methylene-3,4-dihydroisoquinolin-1(2H)-ones | nih.gov |

| Palladium | Domino Heck/Borylation | N-Allylcarboxamides and Bis(pinacolato)diboron | Dihydroisoquinolinone-4-methylboronic esters | nih.gov |

| Copper(I) Iodide | Annulation | ortho-Halobenzamides and Alkynes | 3,4-Disubstituted Isoquinolinones | mdpi.com |

| Copper | Tandem Annulation | Ugi-4CR Adducts | Indeno[1,2-c]isoquinolinones | nih.govacs.org |

This table is for illustrative purposes and does not represent an exhaustive list of all reported reactions.

Platinum-Catalyzed Nitrile Hydrolysis and Cyclization

Platinum catalysts have been effectively employed in the synthesis of isoquinolin-1(2H)-one derivatives. A notable method involves the hydrative cyclization of 1,6-diynes, catalyzed by Pt(COD)Cl2, to produce functionalized cyclohexenones, which can be precursors to the isoquinolinone core. mdpi.com Another approach is the platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes, which proceeds via sp3 C-H activation. nih.gov While these methods demonstrate the utility of platinum in constructing cyclic systems, a more direct route to isoquinolin-1(2H)-ones involves the cyclization of o-alkenylbenzonitriles. Although specific examples for the synthesis of this compound via this method are not extensively documented, the general strategy is a powerful tool for accessing the isoquinolinone scaffold. For instance, a two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones has been reported, which involves a Suzuki cross-coupling of 2-halobenzonitriles with vinyl boronates, followed by a platinum-catalyzed nitrile hydrolysis and cyclization. rsc.org This methodology could potentially be adapted for the synthesis of 4-substituted derivatives by using appropriately substituted vinyl boronates.

Furthermore, platinum catalysts have been utilized in domino cyclization/Friedel-Crafts type transformations of N-(alkenyl)-amide-1,6-enynes to yield complex polycyclic systems. academie-sciences.fr While not a direct synthesis of simple this compound, these advanced applications highlight the versatility of platinum catalysis in constructing intricate molecular architectures containing the isoquinolinone motif.

Cobalt-Catalyzed C-H Activation

Cobalt-catalyzed C-H activation has emerged as a powerful and cost-effective strategy for the synthesis of isoquinolinones. nih.gov This approach often involves the annulation of benzamides with various coupling partners. A significant advancement in this area is the cobalt-catalyzed C-H activation and regioselective intermolecular annulation of N-(quinolin-8-yl)benzamides with allenes. rsc.org This method provides a direct route to isoquinolin-1(2H)-one scaffolds, with the potential for substitution at the 4-position depending on the allene (B1206475) used.

Researchers have also developed cobalt-catalyzed C-H activation/annulation reactions of benzamides with fluorine-containing alkynes, leading to the formation of 3- and 4-fluoroalkylated isoquinolinones. nih.gov This demonstrates the capability of cobalt catalysis to introduce substituents at the 4-position of the isoquinolinone ring. The reaction typically employs a cobalt catalyst such as Co(acac)₂·2H₂O in the presence of an oxidant and an acetate source. nih.gov

More recently, the combination of cobalt catalysis with electrochemistry has led to the development of cobaltaelectro-catalyzed C-H annulation reactions with allenes. nih.govchemrxiv.org This approach allows for the synthesis of atropochiral and P-stereogenic isoquinolinone compounds with high yields and enantioselectivities. nih.gov While a specific example for the synthesis of this compound was not detailed in the reviewed literature, the broad substrate scope and functional group tolerance of these cobalt-catalyzed methods suggest their applicability for accessing this target molecule.

Copper(II) Acetate-Catalyzed Cyclization

Copper(II) acetate has proven to be a versatile and efficient catalyst for the synthesis of isoquinolin-1(2H)-one derivatives. One common strategy involves the copper-catalyzed tandem reaction of 2-(1-alkynyl)benzaldimines with water. researchgate.net This method allows for the construction of the isoquinolin-1(2H)-one ring system, and the substitution pattern can be varied based on the starting materials.

Another widely used approach is the copper-catalyzed coupling-cyclization of 2-halobenzamides with terminal alkynes. researchgate.netorganic-chemistry.org For instance, CuCl₂ has been used as an inexpensive and ligand-free catalyst for this transformation, affording isoquinolin-1(2H)-one derivatives in good yields. mdpi.comresearchgate.net The reaction proceeds with high chemo- and regioselectivity. researchgate.net Furthermore, Cu(OAc)₂ has been employed in the synthesis of N-substituted-3-amino-4-cyano-isoquinoline-1(2H)-ones from the reaction of N-substituted-2-iodobenzamides with malononitrile. researchgate.net

While these copper-catalyzed methods are well-established for the synthesis of the broader class of isoquinolinones, specific examples detailing the synthesis of this compound were not prominently featured in the surveyed literature. However, the adaptability of these methods suggests that the use of appropriately substituted starting materials could lead to the desired 4-methyl derivative. For example, the reaction of a 2-halobenzamide with an alkyne bearing a methyl group at the appropriate position could potentially yield the target compound.

Organocatalytic Methodologies

Organocatalysis offers a metal-free alternative for the synthesis of chiral isoquinolinone derivatives. A significant development in this area is the asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govresearchgate.net This method utilizes a quinine-based squaramide organocatalyst to promote a domino aza-Henry-hemiaminalization-oxidation sequence. nih.gov

The reaction starts from 2-(nitromethyl)benzaldehydes and various N-protected aldimines. The organocatalyst facilitates the initial aza-Henry reaction, establishing two adjacent stereocenters with high diastereoselectivity. Subsequent hemiaminalization and oxidation in the same pot lead to the final dihydroisoquinolinone product. This methodology has been shown to be effective for a range of substrates, including those that lead to products with substitution at the 3- and 4-positions. For instance, the synthesis of (3R,4S)-3-(4-Methylphenyl)-4-nitro-2-tosyl-3,4-dihydroisoquinolin-1(2H)-one has been reported with moderate yield and enantioselectivity. nih.gov

Catalyst-Free Syntheses

The development of catalyst-free synthetic methods is a key goal in green chemistry. For the synthesis of isoquinolinone derivatives, several catalyst-free approaches have been reported. These methods often rely on cascade reactions initiated by heat or microwave irradiation.

One such approach describes new cascade processes for the synthesis of 1-substituted and C-unsubstituted 3-isoquinolinones. beilstein-journals.org A Mannich-initiated cascade reaction of imines derived from 2-formylphenyl acetate with nucleophiles like nitromethane (B149229) or dimethylmalonate (B8719724) proceeds under catalyst- and solvent-free conditions to yield 1-substituted-3-isoquinolinones. beilstein-journals.org While this method focuses on 3-isoquinolinones, it highlights the potential of catalyst-free cascade reactions in this area.

Another strategy involves the catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. academie-sciences.fr This reaction is believed to proceed through an intermediate hetaryl isocyanate. Although not a direct synthesis of the core isoquinolinone ring, it demonstrates a catalyst-free functionalization. Additionally, catalyst-free, one-pot, multi-component reactions under ultrasound irradiation have been developed for the synthesis of other nitrogen-containing heterocycles, showcasing a green and efficient synthetic strategy. rsc.org While a specific catalyst-free synthesis of this compound is not explicitly detailed in the reviewed literature, these examples point towards a promising direction for future research.

Electrochemical Approaches

Electrochemical synthesis has gained traction as a sustainable and powerful tool in organic chemistry, offering an alternative to traditional methods that often require harsh reagents. chim.it In the context of isoquinolinone synthesis, electrochemical methods have been developed for various derivatives.

For instance, an electrochemical intramolecular C-H/N-H functionalization has been utilized for the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones. rsc.org This metal-additive- and external oxidant-free method proceeds via amidyl radicals generated through anodic oxidation. rsc.org Another approach involves the cobaltaelectro-catalyzed C-H annulation of benzamides with allenes, which allows for the atroposelective synthesis of isoquinolinones. nih.govchemrxiv.org This method demonstrates high yields and excellent enantioselectivities under galvanostatic electrolysis. nih.gov

Furthermore, electrochemical strategies have been employed for the synthesis of polycyclic isoquinolinones through the double-electrocatalytic organometallic C-H activation of amides with alkynes. rsc.org While the direct electrochemical synthesis of this compound has not been specifically reported in the reviewed literature, the versatility of these electrochemical methods suggests their potential applicability. The ability to generate reactive intermediates under mild conditions makes electrochemistry a promising avenue for the construction of the 4-methyl-substituted isoquinolinone scaffold.

Visible-Light-Mediated Cascade Reactions

Visible-light-mediated photoredox catalysis has emerged as a green and efficient strategy for the synthesis of complex organic molecules, including isoquinolinone derivatives. These reactions often proceed through radical cascade mechanisms under mild conditions.

A notable example is the metal-free, visible-light-catalyzed synthesis of 3-methyl-3,4-dihydroisoquinolin-1(2H)-one. researchgate.net This method utilizes an organic dye as a photocatalyst and proceeds via a radical-mediated pathway. While this provides the 3-methyl isomer, it demonstrates the feasibility of using visible light to construct the core dihydroisoquinolinone structure with alkyl substitution.

Other visible-light-induced reactions have been developed for the synthesis of various substituted isoquinoline-1,3(2H),4H-diones and related compounds. bohrium.comresearchgate.net These methods often involve the cyclization of N-alkyl-N-methacryloyl benzamides with different radical precursors. For example, a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)₃, yields 4-(sulfonylmethyl)isoquinoline-1,3(2H),4H-diones. chim.it

The combination of cobalt catalysis with visible-light photoredox catalysis has also been explored to achieve [4+1] annulation and alkoxylation of benzamide derivatives. researchgate.net Although a direct visible-light-mediated synthesis of this compound was not found in the reviewed literature, the existing methods for related structures indicate the high potential of this approach for accessing the target compound.

Intramolecular C-H/N-H Functionalization Strategies

The direct functionalization of C-H and N-H bonds has emerged as a powerful and atom-economical strategy for the construction of heterocyclic systems like isoquinolinones. These methods avoid the pre-functionalization of starting materials, thus shortening synthetic sequences.

One notable metal-free approach involves the direct intramolecular C–H/N–H functionalization to construct isoquinolin-1(2H)-ones. For instance, the use of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), can facilitate the rapid synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones from readily available amides at room temperature. researchgate.net This type of transformation highlights the potential for creating complex polycyclic structures incorporating the isoquinolinone core. researchgate.net

Transition-metal-catalyzed C-H activation is another prominent strategy. Rhodium(III)-catalyzed C-H activation/annulation of N-methoxybenzamides with diazo compounds provides a mild and efficient route to multisubstituted isoquinolones with excellent regioselectivity. rsc.org This process involves a tandem sequence of C-H activation, cyclization, and condensation. rsc.org Similarly, cobalt-catalyzed C-H activation of N-chloroamides using alkynes as a coupling partner can yield isoquinolones at room temperature. nih.gov

While not exclusively for this compound, rhodium-catalyzed C-H functionalization of O-pivaloyl benzhydroxamic acids with propene gas has been shown to produce 4-methyl-substituted dihydroisoquinolones with good to excellent regioselectivity. researchgate.net This demonstrates the feasibility of introducing a methyl group at the C4-position through C-H activation techniques.

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Metal-Free C–H/N–H Functionalization | PIDA | Rapid, room temperature, forms fused polycyclic systems. | researchgate.net |

| Rh(III)-Catalyzed C-H Activation | [Cp*RhCl2]2 | Mild conditions, excellent regioselectivity for multisubstituted isoquinolones. | rsc.org |

| Co-Catalyzed C-H Activation | Cobalt complexes | Room temperature synthesis from N-chloroamides and alkynes. | nih.gov |

| Rh-Catalyzed C-H Functionalization | [CptRhCl2]2 | Synthesis of 4-methyl-substituted dihydroisoquinolones using propene. | researchgate.net |

Castagnoli-Cushman Reaction Derivatives

The Castagnoli-Cushman reaction (CCR) is a well-established and versatile method for synthesizing lactam-containing heterocyclic compounds, including isoquinolinone derivatives. This reaction typically involves the condensation of an imine with a cyclic anhydride.

The reaction of homophthalic anhydrides with imines is a classic example of the CCR that yields tetrahydroisoquinolonic acids. acs.org A three-component variant of the CCR, employing a homophthalic anhydride, a carbonyl compound, and ammonium (B1175870) acetate, has been utilized to prepare 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. beilstein-journals.org While this method was reported to be unsuccessful for the direct synthesis of a 3-methyl substituted derivative using acetaldehyde (B116499) due to its volatility, it highlights the modularity of the CCR for generating diverse isoquinolinone frameworks. beilstein-journals.org

The scope of the CCR has been expanded to include the use of 3,4-dihydroisoquinolines and various anhydrides to produce benzo[a]quinolizidine systems. rsc.orgmdpi.com This demonstrates the potential for creating fused and complex derivatives starting from isoquinoline precursors. Furthermore, the synthesis of a large library of 3,4-dihydroisoquinolin-1(2H)-one derivatives via the Castagnoli-Cushman reaction has been reported for biological screening, underscoring the reaction's utility in medicinal chemistry. chemistryviews.org

| Reaction Type | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Classic Castagnoli-Cushman Reaction | Homophthalic anhydride, Imine | Tetrahydroisoquinolonic acids | acs.org |

| Three-Component Castagnoli-Cushman Reaction | Homophthalic anhydride, Carbonyl compound, Ammonium acetate | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | beilstein-journals.org |

| Expanded Scope Castagnoli-Cushman Reaction | 3,4-Dihydroisoquinolines, Various anhydrides | Benzo[a]quinolizidine systems | rsc.orgmdpi.com |

Regioselective and Stereoselective Synthesis of Isoquinolinone Frameworks

Controlling regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, enabling the precise construction of complex molecules.

Regioselectivity:

Palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been shown to produce 3,4-substituted dihydroisoquinolin-1(2H)-ones with excellent regioselectivity. mdpi.com This method provides a reliable way to control the substitution pattern on the isoquinolinone core. Similarly, a rhodium(III)-catalyzed regioselective synthesis of multisubstituted isoquinolones has been developed using N-methoxybenzamides and diazo compounds, affording products in good to excellent yields with high regioselectivity. rsc.org

Stereoselectivity:

An efficient method for the stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones has been developed through a tandem Heck–Suzuki coupling reaction. rsc.org Furthermore, palladium-catalyzed cascade cyclocarbopalladation of aryl/alkyl-substituted propargylic amides, followed by Suzuki–Miyaura coupling, allows for the regio- and stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org A highly stereoselective intramolecular Prins cascade process has also been employed for the synthesis of hexahydro-1H-spiro[isoquinoline-4,4′-pyran] derivatives, showcasing another advanced strategy for controlling stereochemistry in complex isoquinoline systems. acs.org

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact and improve efficiency.

Visible-light-induced denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with alkynes offers a sustainable, metal-free, and photocatalyst-free approach to synthesizing 3-substituted isoquinolinones. rsc.org This method is believed to proceed through an electron donor–acceptor (EDA) complex. rsc.org

The use of 3d-transition metals like cobalt, which are more abundant and less toxic than precious metals, is a key aspect of sustainable synthesis. bohrium.com The development of protocols using these catalysts for isoquinoline synthesis contributes to greener chemistry. bohrium.com

Another green approach involves a rhodium(III)-catalyzed C‒H activation and annulation of N-methoxybenzamides with vinylene carbonate in ethanol at room temperature. chemistryviews.org This method is environmentally friendly due to the use of a biomass-derived solvent under mild conditions and the avoidance of stoichiometric external oxidants. chemistryviews.org The use of recyclable catalysts, such as a homogeneous ruthenium catalyst in PEG media assisted by microwave energy, also represents a sustainable strategy for synthesizing isoquinolines and isoquinolinones. researchgate.netresearchgate.net

| Approach | Key Features | Reference |

|---|---|---|

| Visible-Light-Induced Annulation | Metal-free, photocatalyst-free, proceeds via EDA complex. | rsc.org |

| Use of 3d-Transition Metals | Abundant, low-cost, and less toxic catalysts (e.g., cobalt). | bohrium.com |

| Rh(III)-Catalyzed C‒H Activation in Ethanol | Biomass-derived solvent, mild conditions, no external oxidant. | chemistryviews.org |

| Recyclable Ruthenium Catalyst | Homogeneous catalyst in PEG media, microwave-assisted. | researchgate.netresearchgate.net |

Chemical Transformations and Derivatization of 4 Methyl 2h Isoquinolin 1 One

Nucleophilic Substitution Reactions

The isoquinoline (B145761) nucleus, including its derivatives like 4-methyl-2H-isoquinolin-1-one, is amenable to nucleophilic substitution reactions. These reactions typically occur at specific positions on the heterocyclic ring system. For instance, in isoquinoline, nucleophilic attack preferentially takes place at the C1 position. uou.ac.in The presence of activating groups can further influence the regioselectivity of these substitutions.

Derivatives of isoquinolin-1-one can be synthesized with substituents that are susceptible to nucleophilic attack, allowing for the introduction of various functional groups. smolecule.com For example, a suitably positioned leaving group on the isoquinolinone core can be displaced by a nucleophile, such as an amine, to introduce new side chains. This strategy is pivotal in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Reduction Reactions of Carbonyl Groups

The carbonyl group at the C1 position of the this compound ring is a key site for chemical modification, particularly through reduction reactions. smolecule.com The reduction of this amide carbonyl can lead to the formation of the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives.

Commonly employed reducing agents for this transformation include metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). byjus.comlibretexts.org LiAlH₄ is a potent reducing agent capable of reducing amides to amines, which in this case would yield a 4-methyl-1,2,3,4-tetrahydroisoquinoline. libretexts.org Sodium borohydride is a milder reducing agent and its effectiveness can depend on the specific substrate and reaction conditions. chemguide.co.uk The choice of reducing agent is critical as it can influence the chemoselectivity of the reaction, especially in the presence of other reducible functional groups within the molecule. wikipedia.org

The general mechanism for these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemguide.co.uk This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide intermediate and yield the alcohol, or in the case of a complete reduction of the amide, the corresponding amine. libretexts.org

Table 1: Common Reducing Agents for Carbonyl Groups

| Reducing Agent | Abbreviation | Typical Substrates | Product from Amide |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Amine |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Typically no reaction with amides |

| Diisobutylaluminium Hydride | DIBAL-H | Esters, Nitriles | Aldehyde or Amine |

This table provides a general overview; specific outcomes can vary based on reaction conditions.

Condensation Reactions

The 4-methyl group and the active methylene (B1212753) position in the lactam ring of this compound and its derivatives can participate in various condensation reactions. These reactions are fundamental for building more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. smolecule.comacs.org

One notable example is the condensation with aldehydes or ketones to form larger, more elaborate structures. smolecule.com For instance, the Castagnoli–Cushman reaction, a three-component condensation, has been utilized to synthesize a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This reaction typically involves an amine, a homophthalic anhydride, and an aldehyde or ketone, demonstrating the utility of condensation reactions in generating molecular diversity from the isoquinolinone core.

Furthermore, condensation reactions can be catalyzed by various reagents, including acids and bases, to facilitate the desired transformation. The specific conditions can be tailored to control the outcome of the reaction and favor the formation of the intended product. researchgate.net

Functional Group Interconversion and Introduction

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the strategic modification of molecules like this compound. lkouniv.ac.in This involves converting one functional group into another, which can be essential for achieving a target molecule's synthesis or for altering its chemical properties. vanderbilt.edu FGIs on the isoquinolinone scaffold can include oxidation, reduction, and substitution reactions. lkouniv.ac.in

For example, a hydroxyl group on the aromatic ring can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions. ub.edu Conversely, a nitro group can be reduced to an amine, which can then be further functionalized. lkouniv.ac.in Halogenation of the aromatic ring is another common FGI, introducing a handle for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. ucd.ie These transformations are critical for elaborating the core structure and exploring the chemical space around it.

Exploration of Reaction Mechanisms and Pathways

Understanding the reaction mechanisms and pathways involved in the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. For instance, in nucleophilic substitution reactions on the isoquinoline ring system, the reaction proceeds through a specific pathway that is influenced by the electronic properties of the substrate and the nature of the nucleophile. uou.ac.in

In condensation reactions, such as the Pechmann condensation used for coumarin (B35378) synthesis, the mechanism involves a sequence of steps including electrophilic aromatic substitution, transesterification, and dehydration. researchgate.net Similarly, the mechanisms of metal-catalyzed cross-coupling reactions or multicomponent reactions like the Castagnoli-Cushman reaction have been studied to understand the role of the catalyst and the intermediates formed during the reaction. nih.govrsc.org Computational studies can also provide valuable insights into the transition states and energy profiles of these reaction pathways, aiding in the rational design of new synthetic routes and catalysts.

Preparation of Advanced Isoquinolinone Conjugates and Hybrid Systems

The chemical reactivity of the this compound scaffold allows for its incorporation into more complex molecular systems, such as conjugates and hybrid molecules. Molecular hybridization is a strategy in drug design that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. e-century.us

The functional groups on the isoquinolinone core can be used as handles to link it to other bioactive moieties. For example, an amino or carboxylic acid group on the isoquinolinone can be used to form an amide bond with another molecule. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, is another powerful tool for creating these conjugates.

The synthesis of these advanced systems often involves multi-step sequences. For example, a derivative of this compound might first be functionalized with a linker, which is then coupled to another molecular fragment. nih.gov This approach has been used to synthesize a wide range of hybrid molecules with potential applications in various fields. e-century.us

Spectroscopic and Structural Elucidation of 4 Methyl 2h Isoquinolin 1 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of isoquinolin-1-one derivatives in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign the specific resonances of hydrogen, carbon, and nitrogen atoms within the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei. While specific spectral data for 4-methyl-2H-isoquinolin-1-one is not extensively published, analysis of its parent structures and closely related analogues, such as 3,4-dihydroisoquinolin-1(2H)-one derivatives, allows for an accurate prediction of its spectral features.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For the isoquinolin-1-one core, protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.5 ppm). The methyl group at the C4 position would be expected to produce a singlet at approximately δ 2.5 ppm. The proton on the nitrogen atom (N-H) of the lactam ring would appear as a broad singlet, often in the δ 8.0-11.0 ppm range, depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for an Analogue: 2-Isobutyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid in DMSO-d₆ nih.gov

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid OH | 13.18 | s | - |

| Aromatic H | 7.98–7.96 | m | - |

| Aromatic H | 7.41–7.38 | m | - |

| Aromatic H | 7.27–7.18 | m | - |

| Aromatic H | 7.08–7.06 | m | - |

| C3-H | 5.36 | s | - |

| C4-H | 4.18 | s | - |

| N-CH₂ | 3.96–3.91 | m | - |

| N-CH₂ | 2.49–2.45 | m | - |

| CH(CH₃)₂ | 2.06–1.99 | m | - |

| CH₃ | 0.89 | d | 6.4 |

| CH₃ | 0.85 | d | 6.4 |

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms. The most downfield signal in the isoquinolin-1-one structure is typically the carbonyl carbon (C-1) of the lactam, appearing around δ 160-165 ppm. Carbons of the aromatic ring resonate in the δ 120-140 ppm range. The methyl carbon (C-4 methyl) would be found in the upfield region, typically between δ 15-25 ppm.

Table 2: Representative ¹³C NMR Data for an Analogue: 2-Isobutyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid in DMSO-d₆ nih.gov

| Carbon Assignment | Chemical Shift (δ ppm) |

| C=O (Carboxylic Acid) | 172.3 |

| C=O (Lactam C-1) | 163.6 |

| Aromatic C | 139.4 - 126.0 |

| C-3 | 61.1 |

| N-CH₂ | 52.8 |

| C-4 | 50.7 |

| CH(CH₃)₂ | 26.9 |

| CH₃ | 20.3, 20.2 |

Two-dimensional NMR experiments are essential for the definitive assignment of complex structures by revealing correlations between nuclei. nih.govresearchgate.netuchile.cl

Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all protons within a coupled spin system. wisc.edu For an isoquinolin-1-one analogue, TOCSY can be used to trace the connectivity of all protons on the benzene (B151609) ring, helping to differentiate them from other isolated proton signals.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbon atoms to which they are directly attached. princeton.edusdsu.edu This provides unambiguous one-bond ¹H-¹³C correlations, for example, linking the methyl proton signals to the methyl carbon signal.

¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atom. However, it is often challenging due to the low natural abundance (0.37%) and negative gyromagnetic ratio of the ¹⁵N isotope, which leads to low sensitivity. youtube.comwikipedia.org Modern techniques, particularly inverse-detected 2D experiments like ¹H-¹⁵N HMBC, overcome this limitation by detecting the correlation through the more sensitive proton nucleus. researchgate.net

For this compound, the nitrogen atom is part of a lactam (an amide within a ring). The ¹⁵N chemical shift is highly sensitive to its electronic environment. In related heterocyclic systems, amide nitrogens typically resonate in a characteristic region, and ¹⁵N NMR is an effective method for investigating the structure of nitrogen-containing heterocycles. wikipedia.org

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce structural information from fragmentation patterns. chemguide.co.uk

For the isoquinolin-1-one core, a characteristic fragmentation pathway involves the loss of a neutral carbon monoxide molecule (CO, 28 Da) from the lactam ring. mcmaster.ca Another common fragmentation in isoquinoline (B145761) alkaloids is the loss of radicals or small molecules from substituents on the ring. nih.govresearchgate.net In the case of this compound (molecular weight 159.19 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 159. Subsequent fragmentation could lead to a significant peak at m/z 131 following the loss of CO.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. researchgate.netnih.govmeasurlabs.com This technique is crucial for confirming the identity of a newly synthesized compound or an isolated natural product. For example, in the characterization of a 2-(4-bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid analogue, HR-MS confirmed its identity by matching the experimentally observed mass with the calculated mass for the protonated molecule ([M+H]⁺). The calculated mass for C₂₂H₁₇BrNO₃ was 422.0392, and the found mass was 422.0387, confirming the elemental composition. nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display several characteristic absorption bands.

The most prominent and diagnostic peak would be from the carbonyl (C=O) group of the lactam ring, which typically appears as a strong absorption band in the range of 1650-1680 cm⁻¹. Other key absorptions include:

N-H stretch: A moderate to broad band around 3200-3400 cm⁻¹ corresponding to the N-H bond of the lactam.

Aromatic C-H stretch: Sharp peaks appearing just above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks from the methyl group appearing just below 3000 cm⁻¹.

Aromatic C=C stretch: Multiple bands of varying intensity in the 1450-1600 cm⁻¹ region.

Analysis of the IR spectra of related isoquinolinyl radicals provides insight into the vibrational modes of the core heterocyclic structure. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within molecules. For compounds like this compound, the UV-Vis spectrum is primarily dictated by the presence of the conjugated π-electron system of the bicyclic aromatic ring and the carbonyl group. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The key transitions observed in these systems are π→π* and n→π* transitions. masterorganicchemistry.com

The π→π* transitions, which arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the carbonyl oxygen, to a π* antibonding orbital. These transitions are generally weaker in intensity and appear at longer wavelengths compared to the π→π* transitions. masterorganicchemistry.com

The solvent environment can significantly influence the absorption spectrum. Changes in solvent polarity can lead to shifts in the wavelength of maximum absorbance (λmax), a phenomenon known as solvatochromism. For instance, in indenoisoquinoline derivatives, a clear dependence of the relative absorption intensities on solvent polarity has been observed. nih.gov Similarly, protic solvents like water can engage in hydrogen bonding with the carbonyl group, which can stabilize the ground state and affect the energy of the electronic transitions, often resulting in a blue shift (hypsochromic shift) of the n→π* band. nih.gov

Table 1: UV-Vis Absorption Data for Isoquinoline and a Related Compound This table presents data for related compounds to provide context for the expected spectral properties of this compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Source |

| Isoquinoline | Not Specified | 317.5 | 3.58 | nist.gov |

| Isoquinoline | Not Specified | 266.0 | 3.69 | nist.gov |

| N-Methyl-1,2,3,4-tetrahydroisoquinoline | Not Specified | 265.0 | 2.8 | nist.gov |

| N-Methyl-1,2,3,4-tetrahydroisoquinoline | Not Specified | 272.0 | 2.7 | nist.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structural properties of a molecule like this compound. nih.gov

Although the specific crystal structure of this compound has not been detailed in the available literature, analysis of the crystal structures of the parent compound, isoquinolin-1(2H)-one, and its derivatives provides a reliable model for its expected solid-state conformation. researchgate.net These structures consistently show that the isoquinolinone ring system is nearly planar. nih.govresearchgate.net

Table 2: Crystallographic Data for Isoquinolin-1(2H)-one and a Substituted Analogue This table presents crystallographic data for the parent compound and a related derivative to illustrate typical structural parameters for the isoquinolin-1-one scaffold.

| Parameter | Isoquinolin-1(2H)-one researchgate.net | 3-(3-Bromobenzyl)isoquinolin-1(2H)-one nih.gov |

| Chemical Formula | C₉H₇NO | C₁₆H₁₂BrNO |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P-1 |

| a (Å) | 11.6138 (17) | 4.5858 (4) |

| b (Å) | 5.2965 (9) | 9.4976 (7) |

| c (Å) | 12.2946 (9) | 14.8296 (11) |

| α (°) | 90 | 88.698 (6) |

| β (°) | 111.745 (9) | 83.829 (6) |

| γ (°) | 90 | 86.529 (6) |

| Volume (ų) | 702.46 (17) | 640.88 (9) |

| Z | 4 | 2 |

Advanced Spectroscopic Techniques for Isomeric and Tautomeric Analysis

This compound can exist in two tautomeric forms: the lactam form (this compound) and the lactim form (4-methylisoquinolin-1-ol). The equilibrium between these two forms is a critical aspect of its chemistry. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for distinguishing between these tautomers in different states (solution, solid) and for studying the dynamics of their interconversion. nih.govresearchgate.netencyclopedia.pub

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the vibrational modes of functional groups. The lactam and lactim tautomers exhibit distinct IR spectral signatures. The lactam form is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1690 cm⁻¹. The lactim form, conversely, lacks this C=O band but displays a characteristic O-H stretching band at higher frequencies (around 3200-3600 cm⁻¹) and a C=N stretching vibration. Two-dimensional IR (2D IR) spectroscopy has emerged as a particularly powerful technique, capable of unambiguously identifying and separating the signals of coexisting tautomers in solution, even when their populations are significantly different. nih.govnih.gov By monitoring cross-peak patterns, it is possible to characterize the equilibrium and kinetics of the tautomerization process. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can effectively differentiate between the lactam and lactim forms. The chemical shifts of nuclei in close proximity to the tautomerizable sites (N2/O1 and C1) are particularly informative.

In ¹H NMR, the lactam form shows a signal for the N-H proton, the chemical shift of which can be influenced by solvent and hydrogen bonding. The lactim form, in contrast, would exhibit a signal for the O-H proton. msu.edu

In ¹³C NMR, the C1 carbon in the lactam form is a carbonyl carbon and resonates significantly downfield (typically >160 ppm). In the lactim form, this same carbon is an sp² carbon bonded to an oxygen and would resonate at a higher field (further upfield). researchgate.net Computational studies, such as those employing the Gauge-Independent Atomic Orbital (GIAO) approach, can be used to predict the chemical shifts for each tautomer, aiding in the assignment of experimental spectra. researchgate.net Studies on the analogous 4-methylquinolin-2-one system have shown that computational results strongly favor the keto (lactam) tautomer, which is consistent with experimental vibrational and NMR data. researchgate.net

Table 3: Expected Key Spectroscopic Differences for Tautomeric Analysis

| Spectroscopic Technique | Lactam Form (this compound) | Lactim Form (4-Methylisoquinolin-1-ol) |

| IR Spectroscopy | Strong C=O stretch (~1650-1690 cm⁻¹), N-H stretch | O-H stretch (~3200-3600 cm⁻¹), C=N stretch, Absence of C=O stretch |

| ¹H NMR Spectroscopy | N-H proton signal | O-H proton signal |

| ¹³C NMR Spectroscopy | C1 signal is a carbonyl carbon (>160 ppm) | C1 signal is an sp² C-O carbon (higher field) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to organic molecules to calculate energies, geometries, vibrational frequencies, and various other molecular properties. DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in providing accurate results for a large number of organic compounds.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For 4-methyl-2H-isoquinolin-1-one, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the most stable arrangement.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. While the isoquinolinone core is largely planar, rotation of the methyl group and any potential slight puckering of the heterocyclic ring would be examined. Studies on related heterocyclic systems, such as tetrahydroisoquinolines, have successfully used molecular mechanics and quantum chemical calculations to determine preferred conformations and energy barriers between them. For instance, in a study on methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, a related quinoline derivative, DFT calculations were used to analyze the potential energy surface and identify the most stable conformers based on the rotation of substituent groups. A similar approach for this compound would clarify its preferred spatial arrangement, which is crucial for understanding its interactions with biological targets.

Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this analysis.

HOMO-LUMO Analysis : The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability. In studies of various quinolinone derivatives, the HOMO-LUMO gap was calculated to understand charge transfer interactions within the molecule. For this compound, DFT calculations would map the distribution of these orbitals and quantify the energy gap, providing insight into its electronic behavior.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are invaluable for predicting how a molecule will interact with other molecules, such as receptors or enzymes. Typically, red or yellow areas indicate negative potential (electron-rich, prone to electrophilic attack), while blue areas indicate positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding interactions.

Table 1: Illustrative Frontier Orbital Data for an Analogous Quinolinone Compound This table presents data for a different compound to illustrate the typical output of DFT calculations.

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.19 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.94 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.25 | Indicates high kinetic stability |

| Ionization Potential (I) | 6.19 | Energy required to remove an electron |

| Electron Affinity (A) | 1.94 | Energy released when an electron is added |

| Chemical Hardness (η) | 2.12 | Resistance to change in electron distribution |

Data derived from a DFT study on a related heterocyclic compound to exemplify typical results.

DFT calculations are instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energy barriers, and determine whether a reaction is kinetically or thermodynamically controlled.

For reactions involving the this compound scaffold, such as electrophilic substitution or functionalization, DFT simulations could predict the most likely sites of reaction and the regioselectivity. For example, quantum chemical calculations on the methylation of a 4-hydroxy-2-thioxo-quinoline derivative successfully interpreted the observed regioselectivity by analyzing the electronic structure of the anionic intermediate. These simulations help explain why one product is formed over another, a critical aspect in synthetic chemistry.

DFT can accurately predict various spectroscopic properties, which serves as a powerful tool for structure confirmation when compared with experimental data.

Vibrational Spectra (IR, Raman) : Calculations can determine the vibrational frequencies of a molecule. These theoretical frequencies are often scaled to correct for systematic errors, resulting in a predicted spectrum that closely matches experimental FT-IR and Raman spectra. This aids in the assignment of specific spectral bands to particular molecular vibrations.

NMR Spectra : Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. By calculating the magnetic shielding tensors for each nucleus and comparing them to a reference standard like tetramethylsilane (TMS), a theoretical NMR spectrum can be generated. Good agreement between predicted and experimental spectra provides strong evidence for the proposed molecular structure.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-receptor binding.

In a typical docking study involving this compound, the molecule would be docked into the active site of a specific protein target. The simulation would generate multiple possible binding poses, which are then scored based on binding affinity or energy. Analysis of the best-scoring pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. For example, docking studies on quinoline-based compounds have been used to identify potential inhibitors of targets like the Hepatitis B virus capsid protein or various kinases. Such studies on this compound could reveal its potential as an inhibitor for various enzymes or receptors.

Table 2: Example of Molecular Docking Results for an Analogous Quinoline Derivative This table shows hypothetical docking results to illustrate the data obtained from such a study.

| Protein Target | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Topoisomerase IIβ | Compound 2 | -8.5 | LYS7, ILE18 | Hydrogen Bond, Hydrophobic |

| Topoisomerase IIβ | Compound 3 | -9.2 | LYS7, LYS11, TRP12 | Hydrogen Bond, Pi-Alkyl |

| Topoisomerase IIβ | Compound 4 | -8.9 | VAL14, PHE15 | Hydrophobic, Pi-Pi Stacking |

Data adapted from studies on similar heterocyclic systems to demonstrate typical docking outputs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a regression or classification model that relates numerical properties of a molecule, known as molecular descriptors, to its activity.

To develop a QSAR model for a series of this compound derivatives, one would first synthesize and test a set of related compounds for a specific biological activity. Then, various 2D and 3D molecular descriptors (e.g., molecular weight, logP, surface area, electronic properties) would be calculated for each compound. Statistical methods are then used to build an equation that links these descriptors to the observed activity. A predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds, guiding the design of more potent molecules and prioritizing synthetic efforts.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational drug discovery, offering a dynamic picture of how a ligand, such as a derivative of this compound, interacts with a biological target at an atomic level. While specific MD simulation studies exclusively on this compound are not extensively documented in publicly available literature, the methodology is widely applied to the broader class of isoquinolinone derivatives, particularly in the context of cancer therapy.

Application in Targeting Protein-Protein Interactions and Enzymes:

Isoquinolin-1-one scaffolds have been identified as promising inhibitors of crucial cancer-related targets, including the MDM2-p53 protein-protein interaction and poly(ADP-ribose) polymerase (PARP) enzymes. nih.govtandfonline.com MD simulations play a pivotal role in understanding and optimizing the binding of these inhibitors.

For instance, in the development of MDM2-p53 interaction inhibitors, MD simulations are employed to study the binding of isoquinolinone derivatives to the MDM2 protein. nih.gov These simulations can reveal the stability of the inhibitor within the binding pocket and elucidate the key amino acid residues involved in the interaction. By mimicking the binding of the p53 protein's key residues (Phe19, Trp23, and Leu26), these inhibitors can disrupt the MDM2-p53 interaction, leading to the reactivation of p53's tumor-suppressing function. nih.gov Computational analyses, including MD simulations, help to confirm that the designed molecules can effectively occupy the binding pockets and maintain stable interactions. nih.gov

Similarly, for PARP inhibitors, a class of drugs effective in treating cancers with specific DNA repair defects, isoquinolinone derivatives have been explored. tandfonline.com MD simulations can be used to investigate the dynamic behavior of the inhibitor-protein complex. nih.gov These studies help in understanding the conformational changes in both the ligand and the protein upon binding and in calculating the binding free energies to predict the inhibitor's potency. nih.gov The insights gained from these simulations guide the rational design of more potent and selective inhibitors.

Key Findings from MD Simulations of Related Compounds:

MD simulation studies on related inhibitor-protein complexes typically yield the following key data:

| Parameter Analyzed | Information Gained | Relevance to Drug Design |

| Root Mean Square Deviation (RMSD) | Stability of the protein-ligand complex over time. | A stable RMSD suggests a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues. | Identifies key residues involved in ligand binding and protein function. |

| Hydrogen Bond Analysis | Formation and duration of hydrogen bonds between the ligand and protein. | Crucial for understanding binding affinity and specificity. |

| Binding Free Energy Calculations (e.g., MM-PBSA/GBSA) | Estimation of the binding affinity of the ligand for the protein. | Helps in ranking and prioritizing potential drug candidates. |

These computational techniques provide a detailed understanding of the molecular interactions that are essential for the efficacy of isoquinolinone-based inhibitors.

Investigations of Non-Linear Optical (NLO) Properties

The unique electronic structure of heterocyclic compounds like this compound makes them interesting candidates for applications in non-linear optics (NLO). NLO materials are capable of altering the properties of light, which is fundamental for technologies such as optical data storage, optical computing, and frequency conversion. nih.gov

Theoretical investigations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting and understanding the NLO properties of organic molecules. nih.govsemanticscholar.org For isoquinoline (B145761) and its derivatives, these computational methods can elucidate the structure-property relationships that govern their NLO response. nih.gov

Theoretical Framework for NLO Properties:

The NLO response of a molecule is related to its ability to be polarized by an external electric field. This is quantified by the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). A large hyperpolarizability value is indicative of a strong NLO response. mdpi.com

For organic molecules, a significant NLO response often arises from intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. mdpi.com In the case of this compound, the isoquinoline core can act as an electron-accepting unit due to its electron-deficient nature and extended conjugation. nih.gov The presence of substituents, such as the methyl group, can modulate these electronic properties.

Computational Prediction of NLO Properties:

Computational studies on isoquinoline-functionalized chromophores have demonstrated their potential for NLO applications. nih.gov DFT calculations are used to optimize the molecular geometry and to compute the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally correlates with higher polarizability and a larger NLO response. nih.gov

TD-DFT calculations are then employed to determine the absorption spectra and to calculate the frequency-dependent polarizabilities and hyperpolarizabilities. These calculations provide a theoretical basis for the NLO potential of the molecule.

Key Parameters in Computational NLO Studies:

| Computational Parameter | Physical Property | Significance for NLO |

| HOMO-LUMO Energy Gap | Ease of electronic excitation | A smaller gap often leads to a larger NLO response. |

| Dipole Moment (μ) | Asymmetry of charge distribution | A large change in dipole moment upon excitation can enhance NLO properties. |

| Polarizability (α) | Linear response to an electric field | A measure of the molecule's overall electronic deformability. |

| First Hyperpolarizability (β) | Second-order NLO response | A key indicator of a material's potential for second-harmonic generation. |

| Second Hyperpolarizability (γ) | Third-order NLO response | Relevant for applications like third-harmonic generation and optical switching. |

Biological Activity and Mechanistic Investigations of 4 Methyl 2h Isoquinolin 1 One Derivatives

Enzyme Inhibition Studies

The isoquinolinone core structure has proven to be a valuable template for the design of potent and selective enzyme inhibitors. Researchers have successfully modified this scaffold to target various enzymes, leading to the discovery of derivatives with significant therapeutic potential.

Rho-kinase Inhibition Mechanisms

Substituted 2H-isoquinolin-1-one derivatives have been identified as potent inhibitors of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in regulating cell shape and motility. An ultra-high-throughput screening campaign led to the identification of this scaffold as a desirable starting point for developing ROCK inhibitors. Subsequent hit-to-lead optimization resulted in the discovery of potent lead compounds, demonstrating the viability of this chemical class for targeting Rho-kinase.

In a related class of isoquinoline-based inhibitors, the mechanism has been characterized as ATP-competitive. For instance, (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P), an isoquinolinesulfonamide derivative, is a highly selective and potent inhibitor of Rho-kinase. This selectivity is crucial for its utility as a research tool and potential therapeutic agent. The inhibitory constants (Ki) highlight its preference for Rho-kinase over other kinases such as protein kinase A (PKA) and protein kinase C (PKC).

| Compound | Target Enzyme | Inhibitory Constant (Ki) |

|---|---|---|

| H-1152P | Rho-kinase | 1.6 nM |

| H-1152P | Protein Kinase A (PKA) | 630 nM |

| H-1152P | Protein Kinase C (PKC) | 9270 nM |

Cyclin-Dependent Kinase Inhibition

The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and their aberrant activity is a hallmark of cancer. Derivatives of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione represent a novel class of potent and selective inhibitors of CDK4. science.gov These compounds are particularly attractive as potential antitumor agents because they selectively inhibit CDK4 over other key cell cycle kinases like CDK1 and CDK2. science.gov

Structure-activity relationship (SAR) studies have revealed key molecular features necessary for this inhibitory activity. A basic amine substituent on the aniline ring of the headpiece is essential for CDK4 inhibition. science.gov Furthermore, the potency is enhanced by the introduction of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. science.gov These findings have been supported by molecular modeling, which helps to explain the binding mode, potency, and selectivity of these inhibitors. science.gov

Tyrosyl DNA Phosphodiesterase 2 (TDP2) Inhibition

Tyrosyl DNA phosphodiesterase 2 (TDP2) is a critical enzyme in the repair of DNA damage caused by topoisomerase II (Top2) poisons, a class of widely used anticancer drugs. Inhibition of TDP2 is a promising strategy to enhance the efficacy of these drugs. Screening of chemical libraries identified the isoquinoline-1,3-dione scaffold as a viable chemotype for selectively inhibiting TDP2. researchgate.net

The initial hit compound from these screens, designated 43 , led to further SAR studies. This research yielded more potent analogues, with compound 64 emerging as a particularly effective inhibitor of recombinant TDP2. researchgate.net Importantly, these compounds showed no significant inhibition of the related enzyme TDP1, highlighting their selectivity. researchgate.net Further exploration of this scaffold led to the development of 4-benzylideneisoquinoline-1,3(2H, 4H)-diones, with analog 12q also demonstrating potent TDP2 inhibition. derpharmachemica.com

| Compound | Target Enzyme | IC50 |

|---|---|---|

| 64 | TDP2 (recombinant) | 1.9 µM |

| 64 | TDP2 (WCE assay) | 2.2 µM |

| 12q | TDP2 | 4.8 µM |

Dipeptidyl Peptidase DPP8/9 Inhibition

Dipeptidyl peptidases 8 and 9 (DPP8 and DPP9) are serine proteases that have emerged as potential therapeutic targets. In the search for potent and selective inhibitors, various chemical scaffolds have been explored. Research into isoquinoline and the structurally related isoindoline derivatives has shown that both can serve as C-terminal residues in inhibitors targeting these enzymes. However, isoindoline derivatives were found to be more potent DPP8 inhibitors than the corresponding isoquinoline derivatives. Structure-activity relationship studies suggest that the active site (S1 pocket) of DPP8 may be larger than that of the more commonly studied DPP-IV, which allows it to accommodate these larger C-terminal moieties. This structural feature provides a basis for designing selective inhibitors for DPP8/9.

Receptor Modulation and Agonism/Antagonism

In addition to enzyme inhibition, isoquinolinone derivatives have been developed as potent modulators of key receptors in the central nervous system. A series of novel isoquinolinone derivatives were synthesized and evaluated as potential multi-target antipsychotics. These compounds demonstrated high affinity for a range of dopamine and serotonin receptors, which are critical targets for the treatment of schizophrenia. nih.gov

Compound 13 from this series showed a particularly promising profile, with high affinity for dopamine D₂ and serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, and 5-HT₇ receptors. nih.gov Crucially, it displayed low affinity for off-target receptors that are often associated with adverse side effects. nih.gov Animal behavioral studies confirmed the antipsychotic-like effects of this compound, which was shown to reverse hyperlocomotion and improve cognitive impairment in established models. nih.gov These findings highlight the potential of the isoquinolinone scaffold for developing new multi-receptor agents for treating complex neurological disorders. nih.gov

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| 13 | Dopamine D₂ | 1.8 |

| 13 | Serotonin 5-HT₁ₐ | 1.5 |

| 13 | Serotonin 5-HT₂ₐ | 0.54 |

| 13 | Serotonin 5-HT₆ | 2.3 |

| 13 | Serotonin 5-HT₇ | 11 |

5-HT2C Receptor Modulatory Activity (e.g., PAAM)

Derivatives of the isoquinolin-1(2H)-one scaffold have emerged as significant subjects of investigation for their modulatory effects on the 5-hydroxytryptamine-2C (5-HT2C) receptor. Research has particularly focused on their potential as Positive Allosteric Modulators (PAMs) and Positive Ago-Allosteric Modulators (PAAMs). These modulators bind to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand serotonin binds, and potentiate the receptor's response to the agonist.

An in-silico-based approach identified 3-(1-hydroxycycloalkyl) substituted isoquinolin-1-one derivatives as potential PAAMs of the 5-HT2C receptor. Subsequent in vitro studies confirmed that many of these compounds were not only potent and selective agonists but also acted as PAAMs. Structure-activity relationship (SAR) studies revealed that isoquinolin-1(2H)-ones were generally better PAAMs than the regioisomeric isoindolin-1-ones. One particular derivative, compound 4i , was identified as a hit molecule, demonstrating potent PAAM activity for the 5-HT2C receptor with an EC50 of 1 nM. researchgate.net This compound also exhibited high selectivity, with 107-fold and 86-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors, respectively. researchgate.net

Another 5-HT2C receptor PAM, VA012 , has been investigated for its potential in treating obesity. This compound was found to enhance the efficacy of serotonin at the 5-HT2C receptor in a dose-dependent manner, with an EC50 of 16 nM. mdpi.com It displayed low competition with orthosteric ligands and was selective over other 5-HT2 receptor subtypes. mdpi.com